Copper 2,2'-bicinchoninate
Overview
Description
Copper 2,2’-bicinchoninate is a coordination compound formed by the reaction of copper ions with 2,2’-bicinchoninic acid. This compound is known for its distinctive purple color, which results from the formation of a complex between copper ions and the bicinchoninate ligand. It is widely used in various analytical and biochemical applications due to its ability to form stable complexes with copper ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper 2,2’-bicinchoninate can be synthesized by reacting copper ions with 2,2’-bicinchoninic acid in an aqueous solution. The reaction typically involves the reduction of copper(II) ions to copper(I) ions, which then form a complex with the bicinchoninate ligand. The reaction conditions include maintaining a slightly alkaline pH and using a reducing agent such as sodium ascorbate to facilitate the reduction of copper(II) to copper(I).
Industrial Production Methods: In industrial settings, the production of copper 2,2’-bicinchoninate involves the use of large-scale reactors where copper salts and 2,2’-bicinchoninic acid are mixed under controlled conditions. The reaction mixture is then subjected to purification processes such as filtration and recrystallization to obtain the pure compound.
Types of Reactions:
Reduction: Copper 2,2’-bicinchoninate is formed through the reduction of copper(II) ions to copper(I) ions.
Complexation: The primary reaction involves the complexation of copper(I) ions with 2,2’-bicinchoninic acid to form the purple-colored complex.
Common Reagents and Conditions:
Reducing Agents: Sodium ascorbate, hydrosulfite.
Reaction Conditions: Slightly alkaline pH, aqueous medium.
Major Products:
Copper 2,2’-bicinchoninate Complex: The primary product is the purple-colored complex formed by the coordination of copper(I) ions with 2,2’-bicinchoninic acid.
Scientific Research Applications
Copper 2,2’-bicinchoninate has a wide range of applications in scientific research, including:
Biochemistry: It is used in protein quantitation assays, such as the bicinchoninic acid (BCA) assay, which measures the concentration of proteins by forming a complex with copper ions.
Analytical Chemistry: The compound is used in colorimetric assays to detect and quantify copper ions in various samples.
Environmental Science: It is employed in the analysis of copper levels in water and soil samples.
Material Science: Copper 2,2’-bicinchoninate is used in the synthesis of metal-organic frameworks and other coordination polymers.
Mechanism of Action
The mechanism of action of copper 2,2’-bicinchoninate involves the formation of a stable complex between copper(I) ions and the bicinchoninate ligand. The ligand binds to the copper ions through its nitrogen and oxygen atoms, forming a chelate complex. This complexation stabilizes the copper ions and allows for their detection and quantitation in various assays. The molecular targets include the copper ions, and the pathways involved are primarily related to the reduction and complexation reactions.
Comparison with Similar Compounds
Copper 2,2’-bipyridine Complex: Similar to copper 2,2’-bicinchoninate, this compound forms a stable complex with copper ions and is used in various analytical applications.
Copper 1,10-phenanthroline Complex: Another coordination compound that forms a stable complex with copper ions and is used in biochemical assays.
Uniqueness: Copper 2,2’-bicinchoninate is unique due to its high sensitivity and specificity for copper ions, making it an ideal reagent for protein quantitation assays and other analytical applications. Its distinctive purple color also makes it easily detectable in colorimetric assays.
Properties
IUPAC Name |
copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4.Cu/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXRUABHNLLLJZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10CuN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226985 | |
Record name | Copper 2,2'-bicinchoninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76109-99-4 | |
Record name | Copper 2,2'-bicinchoninate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076109994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper 2,2'-bicinchoninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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